2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
Description
The compound “2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one” features a bicyclic scaffold comprising a 2,3-dihydropyridazin-3-one core linked via a methylene group to a piperidine ring substituted with a 6-tert-butylpyridazine moiety. The 6-methyl substituent on the dihydropyridazinone ring may modulate electronic properties and binding interactions. Such structural motifs are common in kinase inhibitors or CNS-targeting agents, though specific therapeutic applications for this compound remain unconfirmed in the provided evidence.
Properties
IUPAC Name |
2-[[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-14-5-8-18(25)24(22-14)13-15-9-11-23(12-10-15)17-7-6-16(20-21-17)19(2,3)4/h5-8,15H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBMNWATYCSVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and piperidinyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include tert-butylamine, piperidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyridazinyl and piperidinyl groups.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tert-butyl group increases logP compared to hydroxymethyl analogs, suggesting higher lipophilicity .
Hypothetical Research Findings Based on Structural Analogs
- Receptor Binding: Piperidine derivatives in exhibit opioid activity, but the target compound’s tert-butylpyridazine moiety likely redirects binding to non-opioid targets (e.g., kinases or neurotransmitter receptors) .
- Metabolic Stability : Bulky tert-butyl groups may reduce CYP450-mediated metabolism compared to smaller substituents like hydroxymethyl .
- Solubility: The 6-methyl group on the dihydropyridazinone could marginally improve aqueous solubility relative to phenyl-substituted analogs in .
Biological Activity
The compound 2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structural composition that includes:
- Pyridazine ring
- Piperidine moiety
- Dihydropyridazinone core
These structural elements contribute to its biological activity, influencing interactions with various biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H27N5O |
| Molecular Weight | 341.5 g/mol |
| CAS Number | 2201737-95-1 |
Research indicates that compounds similar to This compound exhibit significant biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific kinases and transcription factors associated with tumor growth.
- Modulation of Cellular Pathways : It may influence pathways involved in apoptosis and cell survival, making it a candidate for cancer therapy.
In Vitro Studies
Preliminary in vitro studies have demonstrated the compound's ability to inhibit key cellular processes. For instance, it has been observed to modulate the activity of certain proteins involved in inflammatory responses and cancer progression.
Case Study: Inhibition of IL-1β Release
In a study examining the compound's effect on macrophages stimulated by LPS/ATP, it was found to significantly reduce IL-1β release, indicating anti-inflammatory properties. The results are summarized in the following table:
| Concentration (µM) | IL-1β Inhibition (%) |
|---|---|
| 10 | 19.4 ± 0.4 |
| 50 | 29.1 ± 4.8 |
This suggests a concentration-dependent effect, which is critical for its therapeutic potential.
Comparative Analysis with Similar Compounds
Several compounds share structural features with This compound , and their biological activities can be compared as follows:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Pyridazine core | Anti-cancer | Simple structure |
| Compound B | Piperidine ring | Analgesic | Focus on CNS effects |
| Compound C | Cyclopentane | Antimicrobial | Broad spectrum activity |
The unique combination of functional groups in **this compound may enhance its interaction with biological targets compared to these other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
